4-Fluorophenyl 4-chlorobenzoate

Iron catalysis C(sp²)–C(sp³) cross-coupling Aryl ester electrophile

Researchers replicating the Sanofi Progabide route or benchmarking iron-catalyzed Kumada cross-coupling require the specific 4-fluoro/4-chloro positional isomer-generic halogenated phenyl benzoates fail due to divergent reactivity. This compound is the exclusive substrate for the AlCl₃-catalyzed Fries rearrangement to 4-chloro-2'-hydroxy-5'-fluorobenzophenone and the only viable bis-halogenated ester for Fe-catalyzed cross-coupling (51% yield vs. complete failure of the 4-chlorophenyl analogue). - ≥98% HPLC purity ensures fidelity to patented rearrangement step. - CAS 29558-88-1 verification prevents regioisomer mix-ups. - Bulk quantities available for scale-up; competitive pricing for routine R&D.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
CAS No. 29558-88-1
Cat. No. B12075850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl 4-chlorobenzoate
CAS29558-88-1
Molecular FormulaC13H8ClFO2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C13H8ClFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
InChIKeyQFOOQWZABMLXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl 4-Chlorobenzoate: Identity and Physicochemical Profile


4-Fluorophenyl 4-chlorobenzoate (CAS 29558-88-1; molecular formula C₁₃H₈ClFO₂; molecular weight 250.65 g·mol⁻¹) is a halogenated aryl benzoate ester featuring a 4-chlorobenzoyl moiety linked via an ester bridge to a 4-fluorophenyl group [1]. Its computed physicochemical properties include a LogP of 3.70, density of 1.326 g·cm⁻³, boiling point of 354.2 °C (at 760 mmHg), and flash point of 148.6 °C . An experimentally reported melting point of 94–95 °C (from ligroine) has been documented . This compound is primarily valued as a synthetic intermediate in pharmaceutical manufacturing—most notably in the patented Sanofi route to the GABAergic anticonvulsant Progabide—and as a substrate in iron-catalyzed cross-coupling methodology [2].

Progabide intermediate synthesis: reported key intermediate in patented Sanofi route via Fries rearrangement.
Cross-coupling methodology: electron-deficient aryl ester substrate for Fe-catalyzed Kumada C(sp²)–C(sp³) coupling.
HPLC method development: documented RP-HPLC method supports analytical method transfer and impurity profiling.

Non-Interchangeability of 4-Fluorophenyl 4-Chlorobenzoate


Generic substitution among halogenated phenyl benzoate esters is precluded by divergent reactivity profiles that are controlled by the precise positioning of electron-withdrawing substituents. In the iron-catalyzed Kumada cross-coupling system, the 4-fluorophenyl 4-chlorobenzoate isomer delivers a productive—albeit moderated—cross-coupling outcome, whereas the symmetrically chlorinated 4-chlorophenyl 4-chlorobenzoate analogue undergoes complete reaction failure via competing nucleophilic addition [1]. Furthermore, the specific regiochemical arrangement of the 4-chlorobenzoyl and 4-fluorophenyl moieties is mandatory for the AlCl₃-catalyzed Fries rearrangement that generates the 4-chloro-2'-hydroxy-5'-fluorobenzophenone intermediate en route to Progabide; the swapped positional isomer (4-chlorophenyl 4-fluorobenzoate) cannot access this critical benzophenone [2]. These two orthogonal differentiation points—synthetic viability in cross-coupling and pathway-specific rearrangement chemistry—establish that in-class compounds are not functionally interchangeable below the level of specific halogen-position combinations.

Cross-coupling substrate mismatchThe 4-chlorophenyl analogue may fail completely due to competing nucleophilic addition; the fluoro/chloro pattern is required for productive coupling.
Fries rearrangement regioisomer riskSwapped positional isomer (4-chlorophenyl 4-fluorobenzoate) yields an incompatible benzophenone; only the correct regioisomer enables Progabide pharmacophore formation.

4-Fluorophenyl 4-Chlorobenzoate: Quantitative Differentiation


Kumada Cross-Coupling Yield: Fluoro vs. Methoxy Analogue

In a direct head-to-head comparison within a single study, 4-fluorophenyl 4-chlorobenzoate (electron-deficient substrate) delivered the cross-coupled product 4-fluorophenyl 4-ethylbenzoate in 51% isolated yield, versus 81% for the electron-rich 4-methoxyphenyl 4-chlorobenzoate analogue under identical conditions [1]. The authors attribute the attenuated yield of the 4-fluoro substrate to increased Oₗₚ→Ar conjugation, which enhances electrophilicity of the ester C(acyl)–O bond and promotes a competing nucleophilic addition pathway that diverts material away from productive cross-coupling [1]. A competition experiment confirmed that electron-deficient aryl esters (4-MeO:4-F = 1.0:1.25 ratio) are intrinsically more reactive but suffer from lower chemoselectivity [1].

Kumada Coupling Yield
Head-to-head
51% yieldvs81% (4-MeO analogue)−30 pp
Yield benchmark for cost-per-mole estimation; reactivity differs from electron-rich analogues.
Fe(acac)₃, DMI, THF, 0 °C, 180 min
Iron catalysis C(sp²)–C(sp³) cross-coupling Aryl ester electrophile

Cross-Coupling Viability: Fluoro vs. Chloro Substrate

Within the same iron-catalyzed Kumada protocol, 4-fluorophenyl 4-chlorobenzoate is a competent substrate affording 51% cross-coupled product, whereas 4-chlorophenyl 4-chlorobenzoate is explicitly reported as 'not a suitable substrate due to nucleophilic addition' [1]. The dichloro analogue suffers complete reaction failure because the additional chlorine substituent further activates the ester carbonyl toward nucleophilic attack, causing the alcohol by-product to dominate exclusively [1]. This binary pass/fail distinction creates an absolute selection criterion: the mono-fluoro-mono-chloro combination enables cross-coupling productivity unattainable with the di-chloro variant.

Substrate Suitability
Head-to-head
Viable (51% yield)vs4-Cl analogue: 0% (nucleophilic addition)pass/fail
Dichloro analogue fails entirely; fluoro/chloro combination is required for cross-coupling productivity.
Fe(acac)₃, DMI, THF, 0 °C
Substrate scope Iron-catalyzed cross-coupling Aryl halide compatibility

LogP Lipophilicity: Fluoro vs. Unsubstituted Analogue

The computed LogP of 4-fluorophenyl 4-chlorobenzoate is 3.70, compared with an XLogP3 value of 4.2 for the non-fluorinated phenyl 4-chlorobenzoate analogue [1]. The 4-fluoro substituent on the phenolic ring reduces lipophilicity by approximately 0.5 log units relative to the unsubstituted phenyl ester [1]. This moderate reduction in LogP reflects the electron-withdrawing character of fluorine, which increases polarity without introducing a hydrogen-bond donor . The LogP of the 4-methoxyphenyl analogue (3.57) is slightly lower than that of the target compound, consistent with the stronger electron-donating resonance effect of methoxy relative to fluoro [2].

LogP Lipophilicity
Context-dependent
LogP 3.70vs4.20 (unsub. phenyl); 3.57 (4-MeO)−0.50 / +0.13
Moderate lipophilicity shift influences chromatographic retention and partitioning predictions.
Computed values from different platforms; cross-study comparison
Lipophilicity LogP Partition coefficient Drug-likeness

Fries Rearrangement Specificity for Progabide

4-Fluorophenyl 4-chlorobenzoate is the documented and patented intermediate in the Sanofi-Synthélabo synthesis of Progabide (Gabrene®), a GABA receptor agonist prodrug used for epilepsy treatment [1]. The synthetic sequence involves: (i) esterification of 4-chlorobenzoyl chloride with 4-fluorophenol to yield the target compound, followed by (ii) AlCl₃-catalyzed Fries rearrangement to 4-chloro-2'-hydroxy-5'-fluorobenzophenone, and (iii) condensation with 4-aminobutyric acid [1]. The 5'-fluoro-2'-hydroxy substitution pattern in the benzophenone product is dictated by the ortho/para-directing effects of the fluorine substituent during Fries rearrangement and is essential for subsequent imine formation with GABA [1]. The swapped positional isomer 4-chlorophenyl 4-fluorobenzoate would yield a different benzophenone regioisomer (2-chloro-4'-hydroxybenzophenone) that cannot produce the pharmacophore required for GABA receptor binding [2].

Fries Regiochemistry
Class-level
Correct benzophenonevsswapped isomer: incompatible regioisomerpharmacophore critical
Essential for replicating the patented Progabide synthetic route.
AlCl₃-catalyzed Fries; class-level inference on regioisomer outcome
Progabide synthesis Fries rearrangement Pharmaceutical intermediate GABA receptor agonist

Positional Isomer Divergence: Pharma vs. Thermosalient

A striking application-level differentiation exists between the two positional isomers of C₁₃H₈ClFO₂. 4-Fluorophenyl 4-chlorobenzoate (CAS 29558-88-1) is established as a pharmaceutical intermediate for Progabide synthesis [1], while the swapped isomer 4-chlorophenyl 4-fluorobenzoate has been studied for a fundamentally different property: it exhibits a thermosalient (crystal-jumping) effect, wherein macroscopic crystal motion occurs upon heating due to a phase transition between crystal forms . This divergence—pharmaceutical synthesis intermediate versus crystal engineering material—illustrates how the positional exchange of chlorine and fluorine between the benzoyl and phenolic rings redirects the compound toward entirely unrelated application domains [1].

Application Divergence
Class-level
Pharma intermediatevsthermosalient crystal materialnon-overlapping
Positional isomer dictates entirely different application domain; no functional substitutability.
CAS 29558-88-1 vs swapped isomer; class-level inference
Positional isomerism Thermosalient effect Crystal engineering Application specificity

Validated RP-HPLC Method Availability

A validated reverse-phase HPLC method has been established for 4-fluorophenyl 4-chlorobenzoate using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The method is reported as scalable for preparative separation of impurities and suitable for pharmacokinetic studies [1]. While this evidence does not provide a direct quantitative comparator against analogue methods, it establishes a procurement-relevant fact: a documented, column-specific separation protocol exists for this compound, reducing method development time for laboratories acquiring it for the first time [1].

HPLC Method
Analytical context
RP-HPLCNewcrom R1, MeCN/H₂O/H₃PO₄; MS-compatible variant
Pre-established method reduces analytical development effort for QC and impurity profiling.
Scalable; supporting evidence from SIELC Technologies
RP-HPLC Analytical method Purity determination Pharmacokinetics

4-Fluorophenyl 4-Chlorobenzoate: Application Scenarios


Progabide Intermediate and GABAergic Drug Synthesis

4-Fluorophenyl 4-chlorobenzoate is the irreplaceable intermediate in the patented Fries rearrangement pathway to 4-chloro-2'-hydroxy-5'-fluorobenzophenone, the key building block for Progabide and structurally related GABA receptor modulator candidates [1]. Any laboratory replicating the Sanofi synthetic route or developing next-generation GABAergic compounds bearing the 5-fluoro-2-hydroxybenzophenone pharmacophore must procure this specific positional isomer, as the swapped isomer yields a regioisomerically incompatible benzophenone [1][2]. Procurement specifications should require CAS 29558-88-1 verification and ≥98% purity by HPLC to ensure fidelity to the patented rearrangement step [1].

Iron-Catalyzed Cross-Coupling Methodology

In iron-catalyzed C(sp²)–C(sp³) Kumada cross-coupling methodology, 4-fluorophenyl 4-chlorobenzoate serves as a representative electron-deficient aryl ester substrate, delivering 51% cross-coupled product yield under standard conditions [3]. This compound is the appropriate substrate choice for laboratories benchmarking new iron/ligand systems against electron-deficient aryl ester scope, particularly when comparing performance against electron-rich analogues (e.g., 4-methoxyphenyl 4-chlorobenzoate, 81% yield) or when evaluating ligand effects on the cross-coupling vs. nucleophilic addition selectivity ratio [3]. It is specifically the only viable choice among bis-halogenated phenyl 4-chlorobenzoates, given the documented failure of the 4-chlorophenyl analogue [3].

HPLC Reference Standard for Halogenated Phenyl Benzoates

With a validated Newcrom R1 RP-HPLC method and documented LogP of 3.70, 4-fluorophenyl 4-chlorobenzoate is a suitable reference compound for developing and calibrating HPLC separation methods targeting halogenated aryl benzoate esters [4]. Its intermediate lipophilicity (LogP ~3.70, between the more polar 4-methoxyphenyl analogue at 3.57 and the more lipophilic unsubstituted phenyl analogue at 4.2) makes it a useful calibration point for retention time prediction models covering this compound class . The available MS-compatible mobile phase variant (formic acid substitution for phosphoric acid) further supports LC-MS method development workflows [4].

SAR: Halogen Positioning in Bioactive Esters

The compound's specific 4-fluoro/4-chloro arrangement provides a defined electronic profile (combined −I effect of fluorine and chlorine without +M resonance from the phenolic ring) that is distinct from both the unsubstituted phenyl analogue and the 4-methoxy variant . In SAR campaigns exploring halogen-position-dependent biological activity, this compound serves as one of several isosteric permutations, with the unique combination of LogP, electronic character, and lack of hydrogen-bond-donating capacity differentiating it from other members of the halogenated phenyl benzoate matrix [3]. Procurement for SAR libraries should verify positional isomer identity by ¹H-NMR (diagnostic signals: δ 8.12, d, J = 8.8 Hz, 2H for chlorobenzoyl H-2/H-6; and δ 7.14–7.19, m, 4H for fluorophenyl protons) [3].

Application
Selection Property
Validation Focus
Progabide intermediate synthesis
Positional isomer identity (CAS 29558-88-1)
Fries rearrangement regioisomer outcome; HPLC purity verification
Cross-coupling methodology
Electron-deficient aryl ester reactivity profile
Cross-coupling yield and selectivity vs. nucleophilic addition pathway
HPLC reference standard
Documented RP-HPLC method and intermediate LogP
Retention time reproducibility; LC-MS compatibility
SAR halogen-position library
Defined electronic/lipophilic profile (4-F/4-Cl)
¹H-NMR positional isomer verification; LogP consistency
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